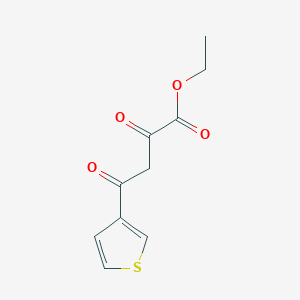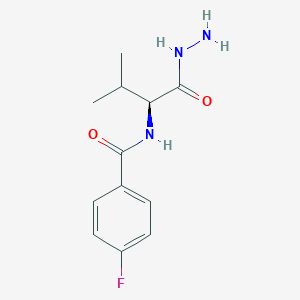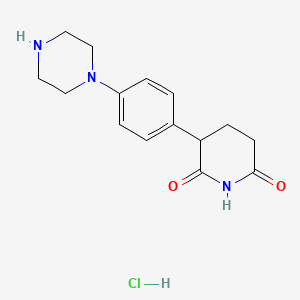![molecular formula C13H22N2O5 B15362560 Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate is a complex organic compound with multifaceted applications in scientific research and industrial processes. As an intermediate in various synthetic pathways, it provides a crucial link in the formation of more complex molecules. Its structure combines functional groups that facilitate diverse chemical reactions, making it a versatile compound in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate, several steps are involved. Typically, the synthesis starts with the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The process often involves:
Starting Material: : Using L-ornithine or its derivatives as the precursor.
Protection: : Reacting with tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate to protect the amine group.
Coupling: : The Boc-protected amine is then coupled with a keto acid derivative through peptide coupling reagents like HBTU or EDCI.
Methylation: : The final step involves esterification using methanol and an acid catalyst.
Industrial Production Methods
On an industrial scale, this compound's production follows similar synthetic routes but leverages continuous flow chemistry and automation for efficiency. Techniques such as high-pressure reactors and catalytic columns optimize yield and purity.
化学反応の分析
Types of Reactions
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate undergoes various reactions:
Oxidation: : The pyrrolidinone ring can undergo oxidation to form different oxidation states.
Reduction: : The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Requires nucleophiles like amines or thiols under mild conditions.
Major Products
These reactions lead to a variety of derivatives, such as hydroxylated products, deprotected amines, and substituted pyrrolidones.
科学的研究の応用
Chemistry
In organic synthesis, this compound is vital for constructing complex molecules, particularly in peptide synthesis, due to its amine-protecting group and reactive ester.
Biology
In biochemical research, it serves as a precursor in the synthesis of enzyme inhibitors, which are crucial in studying metabolic pathways and enzyme kinetics.
Medicine
Pharmaceutical research employs this compound in the development of new drugs, especially in designing molecules that target specific biological pathways.
Industry
In the chemical industry, it is used to manufacture specialty chemicals and advanced materials, leveraging its versatile reactivity.
作用機序
This compound's effects are primarily through its ability to interact with biological macromolecules. The Boc group facilitates the formation of stable intermediates, while the pyrrolidinone moiety often targets enzyme active sites, inhibiting their activity. These interactions are crucial in modulating biochemical pathways, making it a potent tool in drug design.
類似化合物との比較
Similar Compounds
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoate: : Similar structure but with a hydroxyl group instead of the pyrrolidinone ring.
Ethyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate: : An ethyl ester analogue with similar reactivity.
Methyl (2R)-2-(acetylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate: : Acetyl group instead of Boc, influencing its reactivity and stability.
Uniqueness
The presence of the Boc protecting group in Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate makes it particularly valuable in synthesis due to the ease of deprotection under mild conditions, which is not always the case with similar compounds. Additionally, its structure allows for a wider range of chemical modifications, enhancing its utility in various research and industrial applications.
特性
分子式 |
C13H22N2O5 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m0/s1 |
InChIキー |
HTQMBOWAEPNWLI-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C[C@@H]1CCNC1=O)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
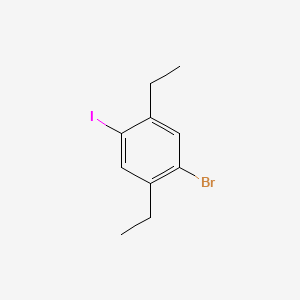
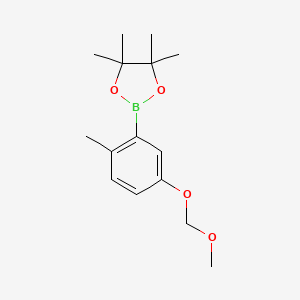
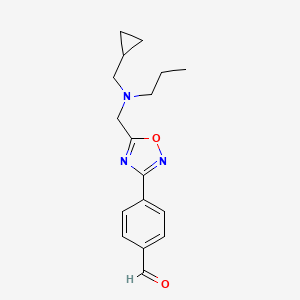
![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)

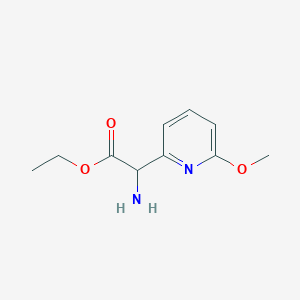
![[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B15362528.png)
![(3S,6R)-5-Benzyloxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15362533.png)
![4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
